molecular formula C6H5F2NO B1422638 2-(Difluoromethoxy)pyridine CAS No. 865075-07-6

2-(Difluoromethoxy)pyridine

Cat. No.: B1422638
CAS No.: 865075-07-6
M. Wt: 145.11 g/mol
InChI Key: AIIPLYODDSSCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)pyridine is an organic compound with the molecular formula C6H5F2NO. It is a derivative of pyridine, where a difluoromethoxy group is attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)pyridine typically involves the introduction of a difluoromethoxy group into the pyridine ring. One common method is the reaction of 2-hydroxypyridine with difluoromethylating agents under basic conditions. For instance, the reaction of 2-hydroxypyridine with difluoromethyl phenyl sulfone in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluorocarbene precursors, such as chlorodifluoromethane, in the presence of strong bases to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(Difluoromethoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    2-Difluoromethylpyridine: Similar in structure but with a difluoromethyl group instead of a difluoromethoxy group.

    2-Trifluoromethoxypyridine: Contains a trifluoromethoxy group, which can impart different chemical properties.

    2-Fluoropyridine: A simpler fluorinated pyridine derivative

Uniqueness: 2-(Difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated pyridines. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(Difluoromethoxy)pyridine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the presence of a difluoromethoxy group attached to a pyridine ring. This structural modification enhances its lipophilicity and bioavailability, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study involving the synthesis of 2-difluoromethylpyridine derivatives demonstrated their effectiveness as quorum sensing inhibitors against Pseudomonas aeruginosa. Compounds derived from this structure showed IC50 values comparable to existing inhibitors, highlighting their potential in managing bacterial infections through biofilm disruption and protease inhibition .

Enzyme Inhibition

Another notable biological activity is the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction studies suggest that this compound can modulate the activity of these enzymes, potentially affecting the pharmacokinetics of co-administered drugs. This property is particularly relevant in drug development, where enzyme inhibition can lead to increased efficacy or toxicity of therapeutic agents .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have shown that pyridine derivatives can interact with various cellular pathways involved in cancer progression. For instance, certain derivatives have been predicted to target proteins associated with breast cancer and other malignancies. The binding interactions between these compounds and specific receptors may offer new avenues for cancer treatment .

Quorum Sensing Inhibition

In a specific study focusing on quorum sensing, several 2-difluoromethylpyridine derivatives were synthesized and evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated that compounds with IC50 values ranging from 19 ± 1.01 μM to 35 ± 1.12 μM effectively reduced biofilm biomass and violacein production, suggesting a robust mechanism for disrupting bacterial communication .

Cytochrome P450 Interaction

Another investigation into the interaction of this compound with cytochrome P450 enzymes revealed that it could significantly alter drug metabolism rates. This finding underscores the importance of understanding how such compounds may influence therapeutic outcomes when used alongside other medications .

Data Tables

Property Value
IC50 (Quorum Sensing Inhibition) 19 ± 1.01 μM (best)
Enzyme Target Cytochrome P450
Potential Anticancer Targets Breast Cancer, Chagas Disease

Properties

IUPAC Name

2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIPLYODDSSCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705630
Record name 2-(Difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865075-07-6
Record name 2-(Difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)pyridine
Reactant of Route 3
2-(Difluoromethoxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-(Difluoromethoxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-(Difluoromethoxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-(Difluoromethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.